Ethyl 2,6-dichloro-4-nitrobenzoate
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Overview
Description
Ethyl 2,6-dichloro-4-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions, a nitro group at the 4 position, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dichloro-4-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes:
Esterification: The carboxyl group of the nitrated product is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 2,6-dichloro-4-aminobenzoate.
Substitution: Products depend on the nucleophile used, such as ethyl 2,6-diamino-4-nitrobenzoate when using an amine.
Scientific Research Applications
Ethyl 2,6-dichloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atoms can be involved in substitution reactions, making the compound versatile in its reactivity.
Comparison with Similar Compounds
Ethyl 2,6-dichloro-4-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 4-nitrobenzoate: Lacks the chlorine substituents, making it less reactive in substitution reactions.
Ethyl 2,4-dichloro-5-nitrobenzoate: Has different substitution patterns, affecting its reactivity and applications.
The unique combination of chlorine and nitro groups in this compound provides distinct chemical properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7Cl2NO4 |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-4-nitrobenzoate |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(10)3-5(12(14)15)4-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
ALDRSHFHUIXLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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